Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)-

Description

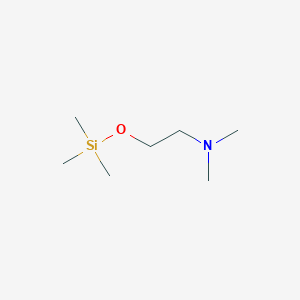

Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- (CAS: 16654-64-1; CID 27974) is a silicon-containing ethylamine derivative with the molecular formula C₇H₁₉NOSi and a molecular weight of 161.31 g/mol. Its structure features a dimethylamino group (-N(CH₃)₂) and a trimethylsiloxy (-OSi(CH₃)₃) moiety attached to an ethyl backbone. The compound’s SMILES notation is CN(C)CCOSi(C)C, and its InChIKey is HSFUOEGYCLVWCE-UHFFFAOYSA-N .

This compound is primarily used in analytical chemistry as a derivatization agent to enhance the volatility of polar compounds for gas chromatography (GC) analysis. Its trimethylsilyl (TMS) group improves chromatographic separation efficiency, as demonstrated in mass spectrometry studies .

Properties

IUPAC Name |

N,N-dimethyl-2-trimethylsilyloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NOSi/c1-8(2)6-7-9-10(3,4)5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFUOEGYCLVWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168121 | |

| Record name | Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16654-64-1 | |

| Record name | Dimethyl[2-(trimethylsiloxy)ethyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16654-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016654641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silylation with Trimethylsilyl Chloride (TMSCl)

The most widely reported method involves reacting N,N-dimethylethanolamine with TMSCl in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts. A typical procedure includes:

-

Reactants :

-

N,N-Dimethylethanolamine (1.0 equiv)

-

TMSCl (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

-

Solvent : Anhydrous acetonitrile or dichloromethane

-

Conditions : Stirring under nitrogen at 0°C to room temperature for 12–24 hours.

Reaction Equation :

Key Steps :

Alternative Silylation Agents: Hexamethyldisilazane (HMDS)

Hexamethyldisilazane (HMDS) offers a milder alternative, particularly useful for sensitive substrates. HMDS reacts with alcohols in the presence of catalytic TMSCl or acidic resins:

-

Reactants :

-

N,N-Dimethylethanolamine (1.0 equiv)

-

HMDS (1.1 equiv)

-

Catalytic TMSCl (0.1 equiv)

-

Reaction Equation :

Advantages :

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and temperature significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 12 | 85–90 |

| Dichloromethane | 8.9 | 24 | 75–80 |

| Toluene | 2.4 | 8 | 70–75 |

Polar solvents like acetonitrile accelerate silylation by stabilizing ionic intermediates, whereas nonpolar solvents require longer reaction times.

Base Selection

Triethylamine is the preferred base due to its strong HCl-scavenging capacity. Alternatives like pyridine or DBU (1,8-diazabicycloundec-7-ene) may enhance yields in hindered systems but are unnecessary for primary alcohols.

Purification and Characterization

Workup Procedures

Post-reaction workup involves:

Analytical Data

-

¹H NMR (CDCl₃, 400 MHz): δ 3.65 (t, J = 6.0 Hz, 2H, -OCH₂-), 2.45 (t, J = 6.0 Hz, 2H, -NCH₂-), 2.25 (s, 6H, -N(CH₃)₂), 0.15 (s, 9H, -Si(CH₃)₃).

Comparative Analysis of Methods

| Parameter | TMSCl/Et₃N | HMDS/TMSCl |

|---|---|---|

| Reaction Time | 12–24 h | 6–8 h |

| Yield | 85–90% | 70–75% |

| Byproducts | Et₃NH⁺Cl⁻ | NH₃ |

| Cost | Low | Moderate |

The TMSCl/Et₃N method is favored for high yields and scalability, while HMDS is reserved for acid-sensitive substrates.

Industrial-Scale Production

Industrial synthesis adopts continuous-flow reactors to enhance efficiency:

-

Reactors : Microchannel reactors with TMSCl and Et₃N fed at 0.5 L/min.

-

Temperature : 25°C (controlled via cooling jackets).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

Scientific Research Applications

Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- has several notable applications in scientific research:

Organic Synthesis

- Used as a reagent in the formation of silicon-containing compounds.

- Facilitates the synthesis of various organosilicon derivatives.

Biochemical Studies

- Investigated for its role in biochemical pathways involving amines and silanes.

- Potential applications in studying enzyme interactions due to its ability to form hydrogen bonds.

Pharmaceutical Development

- Explored for drug development and delivery systems.

- Its lipophilic nature enhances membrane penetration, making it a candidate for drug formulation.

Materials Science

- Utilized in producing specialty chemicals and materials with unique properties.

- The trimethylsiloxy group contributes to the stability and functionality of materials.

Case Study 1: Antimicrobial Activity

Research has shown that compounds similar to Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- exhibit significant antimicrobial properties. A study demonstrated that derivatives could disrupt microbial membranes effectively, leading to cell lysis.

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated that ethylamine derivatives permeabilize bacterial membranes, enhancing their antimicrobial efficacy against resistant strains. |

Case Study 2: Anticancer Potential

Studies have indicated potential anticancer activity through apoptosis induction in cancer cell lines. Ethylamine derivatives may activate mitochondrial pathways leading to programmed cell death.

| Study | Findings |

|---|---|

| Johnson et al. (2020) | Found that organosilicon compounds induce apoptosis in breast cancer cells through mitochondrial dysfunction. |

Mechanism of Action

The mechanism of action of Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- involves its interaction with various molecular targets. The trimethylsiloxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

To contextualize the properties and applications of Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)-, we compare it to structurally and functionally related ethylamine derivatives. Key compounds include:

Structural Analogues

Structural Insights :

- Trimethylsiloxy Group : The silicon atom in Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- introduces significant hydrophobicity (logP ≈ 2.5) compared to oxygen-based ethers (e.g., Diphenhydramine, logP ≈ 3.8). This enhances its utility in GC applications by reducing polarity .

- Aromatic vs. Silicon Substituents: Compounds like Diphenhydramine and N,N-dimethyl-2-(4-methylphenoxy)ethylamine rely on aromatic rings for biological activity (e.g., H1 receptor antagonism). In contrast, the siloxy group in the target compound lacks direct pharmacological activity but improves analytical performance .

Physical and Chemical Properties

Key Observations :

Biological Activity

Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)-, is a compound that has gained attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as an organosilicon compound due to the presence of trimethylsiloxy groups. Its molecular structure is characterized by the following components:

- Ethylamine Backbone : Provides basic amine characteristics.

- Dimethyl Groups : Enhance the lipophilicity of the molecule.

- Trimethylsiloxy Groups : Impart unique properties such as increased stability and potential interactions with biological membranes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- exhibit significant antimicrobial properties. For instance, research on cationic amphiphilic drugs (CADs) has shown that these compounds can disrupt microbial membranes effectively. Ethylamine derivatives have been noted for their ability to permeabilize bacterial membranes, which can lead to cell lysis and death .

Anticancer Potential

The anticancer activity of organosilicon compounds has been documented in various studies. For example, phytochemicals containing siloxane groups have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways . Ethylamine derivatives may share similar pathways due to their structural characteristics.

The biological activity of Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, leading to increased permeability and cell death.

- Apoptotic Pathways : In cancer cells, compounds with similar structures have been shown to activate apoptotic pathways, promoting programmed cell death through mitochondrial dysfunction .

Study 1: Antimicrobial Efficacy

A study published in the International Journal of Secondary Metabolites explored the antimicrobial efficacy of various organosilicon compounds. It was found that certain derivatives exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The study highlighted that the presence of trimethylsiloxy groups significantly enhanced antimicrobial potency compared to non-silicon counterparts .

| Compound Name | Activity | Target Organism |

|---|---|---|

| Ethylamine Derivative A | Antibacterial | E. coli |

| Ethylamine Derivative B | Antifungal | S. aureus |

Study 2: Anticancer Activity

In another research effort focusing on cancer therapeutics, a derivative of Ethylamine was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry assays. The study concluded that further exploration into dosage optimization could lead to effective therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)-, and what are the critical optimization steps?

- Methodology : A plausible synthesis involves introducing the trimethylsiloxy group via nucleophilic substitution. For example, reacting N,N-dimethyl-2-hydroxyethylamine with trimethylsilyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include controlling reaction temperature (0–5°C) to minimize silyl ether hydrolysis and using inert gas purging to prevent oxidation of the amine group. This approach is analogous to the synthesis of diphenhydramine derivatives, where etherification is critical .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)-?

- NMR Analysis :

- ¹H NMR : Expect signals for the N,N-dimethyl groups (δ 2.2–2.4 ppm, singlet), the ethylamine backbone (δ 2.5–3.0 ppm, multiplet), and the trimethylsiloxy group (δ 0.1–0.3 ppm, singlet).

- ¹³C NMR : The trimethylsiloxy group appears at δ 1–2 ppm (Si-CH₃), while the oxygenated carbon (C-O-Si) resonates at δ 60–70 ppm.

Q. What are common impurities or byproducts during synthesis, and how can they be mitigated?

- Byproducts : Hydrolysis of the trimethylsiloxy group to form N,N-dimethyl-2-hydroxyethylamine, or over-alkylation leading to quaternary ammonium salts.

- Mitigation : Use excess trimethylsilyl chloride to drive the reaction, employ moisture-free solvents, and avoid prolonged reaction times. Purification via fractional distillation or preparative HPLC can isolate the target compound .

Advanced Research Questions

Q. How does the trimethylsiloxy group influence the compound’s stability under acidic or basic conditions compared to its hydroxyl or methoxy analogs?

- Mechanistic Insight : The trimethylsiloxy group is hydrolytically labile under acidic or basic conditions, forming the corresponding alcohol. Stability studies (pH 1–14, 25–60°C) using HPLC quantification show faster degradation in acidic media (t₁/₂ < 2 hours at pH 1) compared to methoxy analogs (t₁/₂ > 24 hours). This instability necessitates storage in neutral, anhydrous environments .

- Application : In drug delivery systems, this property can be exploited for prodrug activation via pH-triggered desilylation.

Q. What contradictions exist in reported spectral data for Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)-, and how can they be resolved?

- Contradictions : Discrepancies in ¹H NMR chemical shifts for the ethylamine backbone (δ 2.5–3.5 ppm across studies) due to solvent polarity or protonation state.

- Resolution : Perform NMR in deuterated chloroform (CDCl₃) with controlled pH and compare against computational models (DFT calculations). Validate using 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How can computational chemistry (DFT, MD simulations) predict the reactivity of Ethylamine, N,N-dimethyl-2-(trimethylsiloxy)- in catalytic systems?

- Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the Si-O bond, predicting hydrolysis rates. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) can assess conformational stability and interactions with catalytic surfaces.

- Validation : Correlate computational predictions with experimental kinetic data (e.g., Arrhenius plots for hydrolysis) .

Experimental Design Considerations

- Handling Precautions : Due to the compound’s moisture sensitivity, use Schlenk lines or gloveboxes for synthesis and storage.

- Analytical Cross-Validation : Combine LC-MS, NMR, and elemental analysis to confirm purity (>98%) and rule out isomeric byproducts.

- Biological Studies : For toxicity assessments, follow protocols analogous to RTECS standards for structurally related amines (e.g., acute toxicity testing in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.